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Compound of Interest

Compound Name: Koshidacin B

Cat. No.: B15562550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Koshidacin B, a

cyclic tetrapeptide with notable antiplasmodial activity, using Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS). The detailed protocols and data interpretation guidelines

outlined below are intended to assist in the structural elucidation, characterization, and

quantification of this promising natural product.

Introduction to Koshidacin B
Koshidacin B is a new antiplasmodial cyclic tetrapeptide isolated from the Okinawan fungus

Pochonia boninensis.[1][2][3][4] Its unique structure and biological activity make it a person of

interest for further investigation in drug discovery and development programs. Accurate and

thorough analytical characterization is paramount for understanding its structure-activity

relationships and mechanism of action.

Mass Spectrometry Analysis of Koshidacin B
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental

composition and exact mass of Koshidacin B.

Table 1: High-Resolution Mass Spectrometry Data for
Koshidacin B
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Parameter Value Reference

Molecular Formula C₃₂H₃₇N₂O₅⁺ [5][6]

Calculated Mass [M+H]⁺ 551.2516 m/z [5][6]

Observed Mass [M+H]⁺ 551.2523 m/z [5][6]

Experimental Protocol: High-Resolution Mass
Spectrometry
This protocol outlines the steps for acquiring HRMS data for Koshidacin B using a Q-Exactive

Orbitrap mass spectrometer coupled with an UltiMate 3000 UHPLC system.

1. Sample Preparation:

Dissolve 1 mg of purified Koshidacin B in 1 mL of LC-MS grade methanol to create a 1
mg/mL stock solution.
Further dilute the stock solution to a final concentration of 10 µg/mL with methanol/water
(1:1, v/v) containing 0.1% formic acid.

2. UHPLC-MS Parameters:

UHPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to
initial conditions and equilibrate for 3 minutes.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.
Capillary Voltage: 3.5 kV.
Sheath Gas Flow Rate: 35 units.
Auxiliary Gas Flow Rate: 10 units.
Capillary Temperature: 320 °C.
Mass Analyzer: Orbitrap.
Resolution: 70,000.
Scan Range: m/z 150-1000.
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3. Data Analysis:

Process the raw data using appropriate software (e.g., Xcalibur, MassHunter).
Extract the ion chromatogram for the [M+H]⁺ ion of Koshidacin B.
Determine the exact mass from the corresponding mass spectrum and compare it with the
calculated mass based on the elemental composition.

Logical Workflow for Mass Spectrometry Analysis

Sample Preparation UHPLC-HRMS Analysis Data Processing

Purified Koshidacin B Dissolve in Methanol Dilute to 10 µg/mL Inject into UHPLC Chromatographic Separation Electrospray Ionization Orbitrap Mass Detection Process Raw Data Extract Ion Chromatogram Determine Exact Mass

Click to download full resolution via product page

Caption: Workflow for UHPLC-HRMS analysis of Koshidacin B.

NMR Spectroscopic Analysis of Koshidacin B
NMR spectroscopy is indispensable for the complete structural elucidation of Koshidacin B,

providing detailed information about the connectivity and stereochemistry of the molecule.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for
Koshidacin B (400 MHz, CDCl₃)
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δH,
mult., J in Hz)

2 173.7 -

3 56.8 4.74 (d, 6.8)

4 37.9 3.13 (d, 6.0)

5 136.2 -

6 129.6 7.29-7.20 (m)

7 128.3 7.29-7.20 (m)

8 127.0 7.29-7.20 (m)

9 170.5 -

10 53.7 4.22 (t, 6.9)

11 25.5 1.59-1.46 (m)

12 28.0 1.59-1.46 (m)

13 66.7 4.51-4.33 (m)

14 154.9 -

15 82.4 -

16 28.0 1.43 (s)

17 - 6.63 (d, 7.5)

18 - 5.48 (s)

Ar-C
143.9, 141.3, 127.7, 127.1,

125.1, 120.0

7.83-7.75 (m), 7.65-7.58 (m),

7.46-7.39 (m), 7.38-7.32 (m),

7.20-7.14 (m)

Note: The complete assignment of all aromatic signals is complex and often requires 2D NMR

data for full resolution. Data is based on reported values for synthetic Koshidacin B.[5][6]
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Experimental Protocol: NMR Spectroscopy
This protocol describes the acquisition of 1D and 2D NMR spectra for Koshidacin B on a 400

MHz spectrometer.

1. Sample Preparation:

Dissolve approximately 5 mg of Koshidacin B in 0.5 mL of deuterated chloroform (CDCl₃).
Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Calibration:

Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of CDCl₃.
Shim the magnetic field to achieve optimal resolution and lineshape.
Reference the ¹H and ¹³C spectra to the residual solvent signal of CDCl₃ (δH 7.26 ppm, δC
77.16 ppm).

3. 1D NMR Acquisition:

¹H NMR:
Pulse sequence: zg30
Number of scans: 16
Acquisition time: ~4 seconds
Relaxation delay: 1 second
¹³C NMR:
Pulse sequence: zgpg30
Number of scans: 1024
Acquisition time: ~1 second
Relaxation delay: 2 seconds

4. 2D NMR Acquisition (for full structural elucidation):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C
atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations
(2-3 bonds).
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NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To determine spatial proximities of protons and stereochemistry.

5. Data Processing:

Apply Fourier transformation to the acquired FIDs.
Phase correct the spectra.
Perform baseline correction.
Integrate the signals in the ¹H spectrum.
Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the
structure.

Experimental Workflow for NMR Analysis
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Caption: General workflow for NMR-based structural elucidation.
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Potential Signaling Pathway Involvement
While the precise molecular target of Koshidacin B is still under investigation, its structural

similarity to other cyclic tetrapeptides suggests potential mechanisms of action. Some related

compounds are known to be Histone Deacetylase (HDAC) inhibitors.[5][7][8] HDAC inhibitors

can induce apoptosis and cell cycle arrest in cancer cells and may have similar effects in

Plasmodium falciparum.

Hypothesized Signaling Pathway: HDAC Inhibition
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Caption: Hypothesized HDAC inhibition pathway for Koshidacin B.
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This proposed pathway illustrates that by inhibiting HDACs, Koshidacin B could lead to the

hyperacetylation of histones. This, in turn, would result in a more relaxed chromatin structure,

allowing for the transcription of otherwise silenced genes, such as tumor suppressor genes.

The expression of these genes can lead to cell cycle arrest and apoptosis, which may

contribute to its antiplasmodial activity.

Further research is necessary to confirm this mechanism and to explore other potential targets

of Koshidacin B in Plasmodium falciparum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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